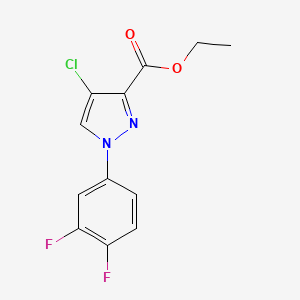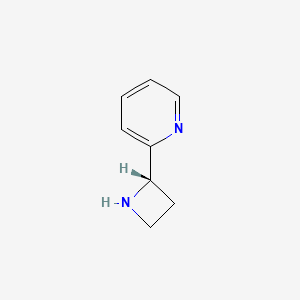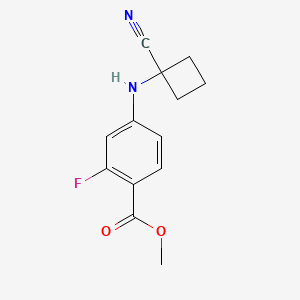![molecular formula C15H25N8O8P B12942034 8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate) CAS No. 62209-02-3](/img/structure/B12942034.png)
8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant biological and chemical properties. It is a derivative of purine nucleotides and plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The process typically starts with the preparation of the purine base, followed by the attachment of the sugar moiety and subsequent phosphorylation to yield the final compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and automated synthesis equipment to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, involving rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the purine ring or the phosphate group, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the phosphate group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its role in cellular processes, including DNA and RNA synthesis, signal transduction, and enzyme regulation. It is also used as a probe to study nucleotide interactions and functions.
Medicine: Medically, the compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. It is also used in the development of diagnostic tools and as a component in drug formulations.
Industry: In the industrial sector, the compound is utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products. Its unique properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide with a similar purine base but different sugar and phosphate groups.
Cytidine monophosphate (CMP): A pyrimidine nucleotide with a different base but similar sugar and phosphate components.
Uniqueness: The uniqueness of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which confers distinct chemical and biological properties. Its ability to participate in various biochemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industry.
Eigenschaften
CAS-Nummer |
62209-02-3 |
|---|---|
Molekularformel |
C15H25N8O8P |
Molekulargewicht |
476.38 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-amino-8-[3-[(2-aminoacetyl)amino]propylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N8O8P/c16-4-8(24)18-2-1-3-19-15-22-9-12(17)20-6-21-13(9)23(15)14-11(26)10(25)7(31-14)5-30-32(27,28)29/h6-7,10-11,14,25-26H,1-5,16H2,(H,18,24)(H,19,22)(H2,17,20,21)(H2,27,28,29)/t7-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
NSEYUMVWAOPINT-FRJWGUMJSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)








